molecular formula C16H18FN3OS2 B11194290 (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11194290
M. Wt: 351.5 g/mol
InChI Key: SLEXBVZSAYQLSM-SDNWHVSQSA-N
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Description

(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone core, a fluorophenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or alcohol derivative, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved can vary depending on the specific biological target but often include inhibition of key enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential as a pharmacologically active compound.

Biological Activity

The compound (5E)-3-ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered ring that includes sulfur and nitrogen. This compound's unique structure, which incorporates an ethyl group and a piperazine moiety, is believed to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3OS2C_{16}H_{18}FN_3OS_2, indicating the presence of fluorine, which is often introduced to modify pharmacological properties. The thiazolidinone core contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antidiabetic
  • Antioxidant
  • Anti-inflammatory

These activities can be attributed to the structural modifications at various positions on the thiazolidinone ring, particularly positions 2, 3, and 5 .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacterial and fungal infections.
AnticancerInhibits proliferation of cancer cells; induces apoptosis.
AntidiabeticImproves insulin sensitivity; regulates glucose metabolism.
AntioxidantScavenges free radicals; reduces oxidative stress.
Anti-inflammatoryReduces inflammation markers; modulates immune response.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to cancer progression and metabolic disorders.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell proliferation and survival.
  • Oxidative Stress Reduction : The antioxidant properties may contribute to cellular protection against oxidative damage.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with similar structures inhibited breast cancer cell lines (MCF-7) with IC50 values ranging from 1.27 to 1.50 µM . These compounds induced apoptosis through modulation of key signaling pathways including AKT and mTOR.
  • Antidiabetic Effects : Research indicated that thiazolidinone derivatives exhibit significant antidiabetic activity by activating PPARγ receptors, leading to improved insulin sensitivity .
  • Antioxidant Properties : Compounds within this class have been shown to possess antioxidant capabilities through various assays (e.g., DPPH, ABTS), indicating their potential for reducing oxidative stress in cells .

Properties

Molecular Formula

C16H18FN3OS2

Molecular Weight

351.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18FN3OS2/c1-2-20-15(21)14(23-16(20)22)11-18-7-9-19(10-8-18)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3/b14-11+

InChI Key

SLEXBVZSAYQLSM-SDNWHVSQSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCN(CC2)C3=CC=C(C=C3)F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCN(CC2)C3=CC=C(C=C3)F)SC1=S

Origin of Product

United States

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